5-bromo-2-(4-ethoxyphenyl)isoindoline
Description
5-Bromo-2-(4-ethoxyphenyl)isoindoline is a brominated isoindoline derivative featuring a 4-ethoxyphenyl substituent at the 2-position and a bromine atom at the 5-position of the isoindoline core. Isoindoline derivatives are bicyclic aromatic compounds with a five-membered ring fused to a benzene ring, often studied for their electronic properties and applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
5-bromo-2-(4-ethoxyphenyl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-2-19-16-7-5-15(6-8-16)18-10-12-3-4-14(17)9-13(12)11-18/h3-9H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVADRUJDVZAQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 5-bromo-2-(4-ethoxyphenyl)isoindoline and related compounds:
Key Observations:
- Core Structure Differences: Isoindoline (bicyclic 6-5 system) vs. isoquinoline (6-6 system) significantly alter electronic properties and reactivity. For example, 5-bromoisoquinoline’s synthesis involves electrophilic bromination under optimized conditions to avoid isomer mixtures , whereas isoindoline bromination may face steric challenges due to the fused five-membered ring.
- Substituent Effects: The ethoxyphenyl group in the target compound likely increases solubility in organic solvents compared to unsubstituted isoindolines. In contrast, 1,3-diiminobenz[f]isoindoline’s imino groups make it a stronger ligand for metal coordination .
- Synthetic Challenges: The evidence highlights that bromination of heterocycles (e.g., isoquinoline) historically produced isomer mixtures, but modern methods improve regioselectivity . This suggests that the 5-bromo substituent in the target compound may have been achieved via similar optimized protocols.
Physicochemical and Reactivity Comparisons
While direct data are unavailable, inferences can be made:
- Melting Points: Brominated derivatives (e.g., 5-bromoisoquinoline) typically exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and halogen bonding .
- Stability: The ethoxyphenyl group may confer oxidative stability compared to amino- or nitro-substituted isoindolines (e.g., 5-bromo-8-nitroisoquinoline in ), which are more reactive .
Q & A
Basic Question: What are the standard synthetic methodologies for preparing 5-bromo-2-(4-ethoxyphenyl)isoindoline, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling halogenated intermediates with substituted phenyl groups. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous brominated isoindoline derivatives. Key steps include:
- Solvent Selection : A mixture of PEG-400 and DMF (2:1 ratio) enhances solubility and reaction efficiency .
- Catalyst Loading : Optimizing CuI catalyst concentration (e.g., 1.0 g per 700 mg substrate) ensures effective coupling without excessive byproduct formation .
- Purification : Flash column chromatography with 70:30 ethyl acetate/hexane achieves high purity (Rf = 0.30) .
Optimization Strategies : - Varying reaction time (e.g., 12–24 hours) to balance conversion and decomposition.
- Monitoring TLC to identify intermediate retention factors and adjust solvent gradients.
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for this compound derivatives during structural validation?
Methodological Answer:
Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. To address this:
- NMR Analysis : Compare experimental and NMR shifts with computational predictions (e.g., DFT calculations) to confirm assignments .
- HRMS Validation : Ensure mass accuracy (<5 ppm error) by calibrating with internal standards (e.g., sodium formate clusters) .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., brominated isomers) that may skew data .
Basic Question: What analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage protocols (e.g., -20°C under inert gas) .
- Stability Testing :
- Monitor hydrolytic degradation by incubating samples in buffered solutions (pH 1–13) and analyzing via NMR .
Advanced Question: How can factorial design be applied to study the structure-activity relationship (SAR) of this compound in biological assays?
Methodological Answer:
A 2 factorial design evaluates multiple variables (e.g., substituent position, solvent polarity) simultaneously:
- Factors and Levels :
- Factor A: Bromine substitution (ortho vs. para).
- Factor B: Ethoxy group orientation (rotational isomers).
- Response Variables :
- Data Analysis :
Basic Question: What theoretical frameworks guide the investigation of this compound’s electronic properties for photochemical applications?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory :
- Calculate HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G(d) basis sets to predict UV-Vis absorption .
- Density Functional Theory (DFT) :
- Simulate charge distribution to rationalize regioselectivity in electrophilic substitutions .
Advanced Question: How can researchers address low yields in the synthesis of this compound derivatives via cross-coupling reactions?
Methodological Answer:
- Mechanistic Insights :
- Identify rate-limiting steps (e.g., oxidative addition of Pd catalysts) via kinetic studies .
- Catalyst Screening :
- Test Pd(OAc), XPhos, or SPhos ligands to enhance Buchwald-Hartwig coupling efficiency .
- Additives :
- Include CsCO as a base to deprotonate intermediates and accelerate transmetalation .
Basic Question: What are the best practices for integrating this compound into a broader theoretical framework for drug discovery?
Methodological Answer:
- Target Identification :
- Link the compound’s scaffold (e.g., isoindoline core) to known pharmacophores via molecular docking (AutoDock Vina) .
- Hypothesis Testing :
Advanced Question: How can conflicting biological activity data for this compound across studies be systematically reconciled?
Methodological Answer:
- Meta-Analysis :
- Pool data from multiple studies and apply Cochran’s Q test to assess heterogeneity .
- Experimental Replication :
- Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
